Tetrachlorohydroquinone
Overview
Description
Tetrachlorohydroquinone (TCHQ) is a chlorinated hydroquinone compound . It is a major metabolite of pentachlorophenol . The chemical formula of TCHQ is C6H2Cl4O2 .
Molecular Structure Analysis
The Tetrachlorohydroquinone molecule contains a total of 14 bonds. There are 12 non-H bonds, 6 multiple bonds, 6 aromatic bonds, 1 six-membered ring, and 2 aromatic hydroxyls . The molecular weight of TCHQ is 247.891 g/mol .Scientific Research Applications
Genotoxicity and Mutagenesis Studies
Tetrachlorohydroquinone (TCHQ) has been extensively studied for its genotoxic effects. It induces significant dose-related increases in micronuclei in V79 Chinese hamster cells, a measure of genotoxicity, without requiring external metabolic activation (Jansson & Jansson, 1991). Furthermore, TCHQ's metabolite in pentachlorophenol has been shown to bind covalently to DNA, causing single-strand breaks in human HeLa S3 tumor cells (Lin et al., 2001).
Reductive Dehalogenation
TCHQ undergoes reductive dehalogenation, a key process in its degradation. TCHQ dehalogenase catalyzes the conversion of TCHQ to less chlorinated hydroquinones, crucial in the biodegradation of pentachlorophenol (Warner & Copley, 2007). This enzymatic activity is critical in environmental bioremediation processes.
Role in Biodegradation
Studies have demonstrated TCHQ's role in the biodegradation pathways of xenobiotic compounds like pentachlorophenol. TCHQ reductive dehalogenase, for instance, plays a role in the degradation pathway of pentachlorophenol in various bacteria (Habash et al., 2002).
Protection against TCHQ-Induced Toxicity
Research has also focused on protecting against TCHQ-induced cytotoxicity. Agents like desferrioxamine have been found to protect against TCHQ-induced cyto- and genotoxicity in human fibroblasts, primarily by scavenging reactive radicals (Witte et al., 2000).
Impact on Cellular Functions
TCHQ's impact on cellular functions such as RNA, protein, and ribosome synthesis has been observed in Saccharomyces cells, where it induces substantial decreases in ribosomal synthesis and alters ribosome content (Ehrlich et al., 1987).
Safety And Hazards
Future Directions
While the specific future directions for TCHQ research are not detailed in the available resources, water electrolysis is a promising technology for sustainable energy conversion and storage of intermittent and fluctuating renewable energy sources . This could potentially involve research into TCHQ and similar compounds.
properties
IUPAC Name |
2,3,5,6-tetrachlorobenzene-1,4-diol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H2Cl4O2/c7-1-2(8)6(12)4(10)3(9)5(1)11/h11-12H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
STOSPPMGXZPHKP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1(=C(C(=C(C(=C1Cl)Cl)O)Cl)Cl)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H2Cl4O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID8058958 | |
Record name | 2,3,5,6-Tetrachlorohydroquinone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID8058958 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
247.9 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Tetrachlorohydroquinone | |
CAS RN |
87-87-6 | |
Record name | Tetrachloro-p-hydroquinone | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=87-87-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2,3,5,6-Tetrachlorohydroquinone | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000087876 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Tetrachlorohydroquinone | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=100888 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
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Record name | Tetrachlorohydroquinone | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=4858 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 1,4-Benzenediol, 2,3,5,6-tetrachloro- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | 2,3,5,6-Tetrachlorohydroquinone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID8058958 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Tetrachlorohydroquinone | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.001.618 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | TETRACHLOROHYDROQUINONE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5P245C48WP | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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